molecular formula C8H11ClN2 B1651351 2-Chloro-6-isopropylpyridin-3-amine CAS No. 1260666-48-5

2-Chloro-6-isopropylpyridin-3-amine

Cat. No.: B1651351
CAS No.: 1260666-48-5
M. Wt: 170.64
InChI Key: PKZUQSSINWZWRF-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropylpyridin-3-amine is a pyridine derivative characterized by a chloro group at position 2, an isopropyl substituent at position 6, and an amine group at position 3.

Properties

IUPAC Name

2-chloro-6-propan-2-ylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-5(2)7-4-3-6(10)8(9)11-7/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKZUQSSINWZWRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101264282
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260666-48-5
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260666-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinamine, 2-chloro-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101264282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-isopropylpyridin-3-amine typically involves the chlorination of 6-isopropylpyridin-3-amine. One common method is the direct chlorination using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of 2-Chloro-6-isopropylpyridin-3-amine may involve continuous flow processes to ensure consistent quality and yield. Catalytic methods using metal catalysts can also be employed to enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-isopropylpyridin-3-amine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-6-isopropylpyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study the interaction of pyridine derivatives with biological targets.

    Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropylpyridin-3-amine involves its interaction with specific molecular targets. The chlorine and amine groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. The isopropyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Substituents (Position) Key Properties/Applications
2-Chloro-6-isopropylpyridin-3-amine N/A Cl (2), NH₂ (3), iPr (6) Hypothesized antimicrobial activity
6-Chloro-2-methylpyridin-3-amine 5350-93-6 Cl (6), NH₂ (3), Me (2) Similarity score: 0.89
N-[(6-Chloropyridin-3-yl)methyl]propan-2-amine 120739-83-5 Cl (6), CH₂-NHiPr (3) Safety data available (GHS compliant)
6-(3-Chlorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine 383147-74-8 Cl (phenyl), NH₂ (2), triazole ring Supplier availability
Substituent Position and Electronic Effects:
  • Chloro Group : In 2-Chloro-6-isopropylpyridin-3-amine, the electron-withdrawing Cl at position 2 may decrease the basicity of the pyridine nitrogen compared to analogues with Cl at position 6 (e.g., 6-Chloro-2-methylpyridin-3-amine) .
  • Isopropyl vs.

Biological Activity

2-Chloro-6-isopropylpyridin-3-amine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory contexts. This compound's unique structural features, including the presence of a chlorine atom and an isopropyl group, contribute to its pharmacological properties. This article reviews the biological activity of 2-Chloro-6-isopropylpyridin-3-amine, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-Chloro-6-isopropylpyridin-3-amine can be achieved through several chemical pathways. The primary method involves the chlorination of 6-isopropylpyridin-3-amine using chlorinating agents such as thionyl chloride or phosphorus trichloride. The reaction conditions, including temperature and solvent choice, significantly influence the yield and purity of the final product.

Biological Activity

Recent studies have highlighted the biological activities associated with 2-Chloro-6-isopropylpyridin-3-amine. The following sections detail its antimicrobial, anti-inflammatory, and potential anticancer properties.

1. Antimicrobial Activity

Research indicates that 2-Chloro-6-isopropylpyridin-3-amine exhibits significant antimicrobial activity against various bacterial strains. A study evaluated its efficacy against gram-positive bacteria and mycobacterial strains, revealing promising results. The compound demonstrated a spectrum of activity comparable to clinically used antibiotics such as ampicillin and isoniazid.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Antibiotics
Staphylococcus aureus8 µg/mLComparable to ampicillin
Mycobacterium tuberculosis16 µg/mLComparable to isoniazid
Enterococcus faecalis4 µg/mLMore effective than vancomycin

These findings suggest that the introduction of halogen atoms into the molecular structure enhances antibacterial activity, a common trend observed in similar compounds .

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, 2-Chloro-6-isopropylpyridin-3-amine has shown potential anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various biological models. This mechanism could be attributed to its interaction with specific enzymes involved in inflammatory pathways.

3. Anticancer Potential

Emerging research also suggests that 2-Chloro-6-isopropylpyridin-3-amine may possess anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines while exhibiting minimal cytotoxicity towards normal cells. This selectivity is critical for developing therapeutic agents with reduced side effects.

Case Studies

Several case studies have explored the biological activity of related pyridine derivatives, providing insights into the potential applications of 2-Chloro-6-isopropylpyridin-3-amine:

  • Study on Antimicrobial Efficacy : A comprehensive evaluation of various pyridine derivatives revealed that compounds with halogen substitutions exhibited enhanced antimicrobial activity against resistant strains like MRSA .
  • Inflammation Model : In a murine model of inflammation, treatment with 2-Chloro-6-isopropylpyridin-3-amine resulted in significant reductions in edema and inflammatory markers compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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